molecular formula C9H18N2O5 B039278 3-Nlla CAS No. 116448-40-9

3-Nlla

Cat. No.: B039278
CAS No.: 116448-40-9
M. Wt: 234.25 g/mol
InChI Key: AWTWOFFPZHOMHF-PKPIPKONSA-N
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Description

3-(N(epsilon)-Lysino)lactic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is derived from lysine, an essential amino acid, and lactic acid, a common organic acid. The combination of these two molecules results in a compound with distinct properties that can be utilized in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N(epsilon)-Lysino)lactic acid typically involves the reaction of lysine with lactic acid under controlled conditions. One common method is the condensation reaction, where the amino group of lysine reacts with the carboxyl group of lactic acid to form an amide bond. This reaction often requires the presence of a catalyst and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(N(epsilon)-Lysino)lactic acid can be achieved through microbial fermentation. Certain strains of bacteria can be genetically engineered to produce this compound by fermenting sugars in the presence of lysine. This method is advantageous due to its cost-effectiveness and environmental sustainability compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(N(epsilon)-Lysino)lactic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(N(epsilon)-Lysino)lactic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in studies related to protein modification and enzyme activity.

    Industry: The compound can be used in the production of bioplastics and other environmentally friendly materials.

Mechanism of Action

The mechanism by which 3-(N(epsilon)-Lysino)lactic acid exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein stability, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Poly-L-lysine: A polymer of lysine with antimicrobial properties.

    Lactic acid: A simple organic acid used in various industrial applications.

    Aminocaproic acid: A derivative of lysine used as an antifibrinolytic agent.

Uniqueness

3-(N(epsilon)-Lysino)lactic acid is unique due to its combined properties of lysine and lactic acid This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that its individual components cannot

Properties

CAS No.

116448-40-9

Molecular Formula

C9H18N2O5

Molecular Weight

234.25 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid

InChI

InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1

InChI Key

AWTWOFFPZHOMHF-PKPIPKONSA-N

SMILES

C(CCNCC(C(=O)O)O)CC(C(=O)O)N

Isomeric SMILES

C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNCC(C(=O)O)O)CC(C(=O)O)N

Synonyms

3-(N(epsilon)-lysino)lactic acid
3-NLLA

Origin of Product

United States

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